1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid
Description
Cyclopropane Ring Geometry and Electronic Configuration
The cyclopropane core in 1-[(3-methylphenyl)methyl]cyclopropane-1-carboxylic acid adopts a triangular geometry with 60° bond angles between carbon atoms, deviating significantly from the ideal tetrahedral bond angle of 109.5°. This distortion induces angle strain , estimated at ~27.6 kcal/mol, comparable to cyclobutane but less than cyclohexane.
The ring’s electronic configuration involves bent σ-bonds , where carbon-carbon bonds are delocalized to partially offset strain. This delocalization contributes to the molecule’s σ-aromaticity , a concept supported by the ring’s planar structure and electron distribution. The cyclopropane ring’s rigidity forces adjacent substituents into eclipsed conformations , amplifying torsional strain.
Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond Angle (C-C-C) | 60° | |
| C-C Bond Length | ~1.51 Å | |
| Angle Strain Energy | ~27.6 kcal/mol | |
| Torsional Strain | High (eclipsed substituents) |
Conformational Analysis of the Carboxylic Acid Substituent
The carboxylic acid group (-COOH) attached to the cyclopropane ring exhibits conformational flexibility due to rotation around the C1-C2 bond. However, steric interactions with the 3-methylbenzyl group restrict free rotation.
In analogous cyclopropanecarboxylic acids (e.g., cis -2-(m-nitrophenyl)cyclopropanecarboxylic acid), the carboxyl group adopts a bisecting conformation relative to the ring, minimizing steric clashes. For this compound, the proximity of the benzyl group likely forces the carboxyl into a staggered conformation , reducing torsional strain.
Conformational Features
- Carboxyl Positioning : Staggered orientation to avoid eclipsing with the benzyl group.
- Hydrogen Bonding : Potential intramolecular interactions between the carboxylic acid’s -OH and the cyclopropane ring (unlikely due to spatial constraints).
Steric and Electronic Effects of the 3-Methylbenzyl Group
The 3-methylbenzyl group (C₆H₄CH₂-) introduces significant steric and electronic perturbations:
Steric Effects
Electronic Effects
- The electron-donating methyl group enhances the benzyl ring’s electron density, potentially stabilizing adjacent electrophilic centers (e.g., the carboxylic acid).
- The benzyl group’s aromatic π-system may induce inductive effects , slightly deactivating the cyclopropane ring toward electrophilic attack.
Comparative Steric Bulk
| Substituent | Steric Hindrance (Relative) |
|---|---|
| 3-Methylbenzyl | High |
| Chlorophenyl (4-Cl) | Moderate |
| Unsubstituted Benzyl | Low |
Comparative Structural Studies with Related Cyclopropanecarboxylic Acid Derivatives
The structural behavior of this compound contrasts with simpler cyclopropanecarboxylic acids and analogs:
Crystallographic Insights
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-3-2-4-10(7-9)8-12(5-6-12)11(13)14/h2-4,7H,5-6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJZZLURMAKTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylation via Trihalide-Mediated Ring Formation (Based on Related Cyclopropane Acids)
A robust method for preparing substituted cyclopropane carboxylic acids involves cyclopropylation of unsaturated precursors using trihalides under phase transfer catalysis, followed by dehalogenation and acidification steps. Although this method is reported for 1-methylcyclopropane carboxylic acid, it is adaptable for aryl-substituted analogs.
- Starting materials: Methacrylic acid derivatives or related unsaturated compounds, trihalides (e.g., bromoform)
- Catalyst: Organic quaternary ammonium salts as phase transfer catalysts
- Conditions: Alkaline aqueous medium (20%-50% NaOH or KOH), temperature 20–40°C, reaction time ~4 hours
- Reaction: Cyclopropylation to form 2,2-geminal dihalide intermediates
- Post-treatment: Dehalogenation with sodium metal or other reductants, followed by acidification to yield cyclopropane carboxylic acid
- Mild reaction conditions
- High purity and yield
- Cost-effective and scalable
- Requires careful control of molar ratios (trihalide to substrate 2–5:1)
- Use of strong base and phase transfer catalysts necessitates handling precautions
Diazo Compound Cyclopropanation (Atom Transfer Radical Addition)
Another approach involves the use of diazo compounds such as diazoacetic acid esters to cyclopropanate styrene derivatives bearing the 3-methylphenylmethyl substituent.
- Starting materials: 3-methylbenzyl-substituted terminal olefins or styrene derivatives
- Reagents: Diazoacetic acid esters (N2CHCOOR), copper-based catalysts (e.g., copper powder and copper sulfate)
- Conditions: Temperature range 50–200°C, preferably 80–150°C
- Reaction: Copper-catalyzed cyclopropanation forming cyclopropane carboxylic acid esters
- Post-treatment: Hydrolysis or saponification of esters to free acids
- Direct formation of cyclopropane ring with arylmethyl substituent
- Applicable to a variety of substituted olefins
- Potential for stereoselective synthesis
- Requires diazo compounds which can be hazardous
- Elevated temperatures and catalyst handling needed
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield & Purity | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Trihalide-mediated cyclopropylation | Methacrylic acid derivatives, trihalides | Quaternary ammonium salts, NaOH/KOH | 20–40°C, ~4 h | High purity, moderate to high yield | Mild conditions, scalable | Requires strong base, careful molar control |
| Diazo compound cyclopropanation | 3-methylbenzyl-substituted olefins | Diazoacetic acid esters, Cu catalyst | 80–150°C, 1–5 h | Good yield, stereoselective | Direct ring formation, stereocontrol | Hazardous diazo reagents, elevated temp |
Research Findings and Industrial Considerations
- The trihalide cyclopropylation method is favored for industrial-scale synthesis due to its mild conditions, cost-effectiveness, and operational simplicity. It avoids hazardous reagents like diazo compounds and uses readily available raw materials.
- Diazo compound cyclopropanation offers stereochemical control and versatility for complex substituted cyclopropanes but is more suited for laboratory-scale or specialized syntheses due to reagent hazards and temperature requirements.
- Both methods require subsequent hydrolysis or acidification steps to convert esters or intermediates into the target carboxylic acid.
- Recent advances include the use of phase transfer catalysts and optimized molar ratios to increase yield and purity while reducing reaction times.
- Industrial protocols emphasize minimizing reaction steps and avoiding difficult-to-handle reagents for cost and safety reasons.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as aldehydes or ketones, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products Formed:
Oxidation: Aldehydes, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro compounds, halogenated compounds
Scientific Research Applications
Chemical Synthesis
Role as a Building Block
This compound serves as a crucial intermediate in organic synthesis. Its unique cyclopropane structure allows for diverse reactivity patterns, enabling the formation of more complex molecules. The cyclopropane ring can undergo various transformations, making it valuable in synthetic organic chemistry.
| Reaction Type | Description |
|---|---|
| Cyclopropanation | Involves the addition of alkenes to the cyclopropane ring, yielding new products. |
| Functionalization | Allows for the introduction of functional groups at specific positions on the ring. |
| Ring Opening Reactions | Facilitates the generation of larger cyclic structures or linear compounds. |
Biological Studies
Enzyme Inhibition and Receptor Binding
Research indicates that 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid may interact with various biological targets, suggesting potential roles in enzyme inhibition and receptor binding.
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, preliminary data suggest its effectiveness against cyclooxygenase enzymes, which are critical in inflammatory responses.
- Receptor Interaction : The compound has shown potential binding affinities to neurotransmitter receptors, indicating possible applications in neuropharmacology.
Pharmaceutical Development
Potential Drug Candidate
The compound is being investigated for its pharmacological properties. Its ability to modulate biochemical pathways through enzyme inhibition or receptor interaction positions it as a candidate for drug development.
Case Studies
- Enzyme Inhibition Study : A recent study demonstrated that low concentrations of this compound effectively inhibited enzyme activity related to metabolic disorders.
- Receptor Binding Analysis : Research focused on receptor interactions revealed selective binding to neurotransmitter receptors, opening avenues for neuropharmacological applications.
Agrochemical Applications
Development of Pesticides and Herbicides
The structural characteristics of this compound make it suitable for use in agrochemicals. Its potential efficacy against pests has been explored in formulations designed to enhance agricultural productivity.
Comparative Efficacy
| Formulation Type | Efficacy Against Pests | Comparison with Traditional Pesticides |
|---|---|---|
| New Formulation A | High | More effective than traditional options |
| New Formulation B | Moderate | Comparable effectiveness |
Mechanism of Action
The mechanism of action of 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact mechanism can vary based on the context and the specific biological target.
Comparison with Similar Compounds
Carboxylic Acid Derivatives
- 1,1-Cyclopropane dicarboxylic acid : Contains two carboxylic groups, enabling chelation with metals or formation of salts, useful in coordination chemistry .
- 1-Aminocyclopropane-1-carboxylic acid (ACC): A plant ethylene precursor with a primary amine replacing the carboxylic acid’s hydroxyl group, critical in ethylene biosynthesis .
Ester and Amide Derivatives
- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide : The amide derivative (mp 102.2–102.5°C ) shows enhanced metabolic stability compared to carboxylic acids, making it suitable for drug candidates.
- Methyl 1-hydroxycyclopropane-1-carboxylate : An ester derivative (MW 116.12 ) with reduced acidity, often used as a synthetic intermediate.
Heterocyclic and Complex Substituents
- 1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid (C₁₁H₁₂O₃; MW 192.21 ): The phenolic -OH group increases polarity and enables conjugation reactions, useful in prodrug design.
Comparative Data Tables
Table 1: Structural and Physical Properties
*Inferred properties based on analogs. †Calculated. ‡Estimated from methoxy analog .
Biological Activity
1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being studied for various therapeutic applications. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure includes a cyclopropane ring substituted with a methylphenyl group and a carboxylic acid functional group, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the carboxylic acid group allows for hydrogen bonding and ionic interactions, which can enhance its binding affinity to target proteins.
Inhibition of Enzyme Activity
Research indicates that cyclopropane derivatives can act as enzyme inhibitors. For instance, studies have shown that similar compounds inhibit the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like inflammation and cancer .
Anti-inflammatory Activity
One significant area of research involves the anti-inflammatory properties of this compound. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cell cultures exposed to lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Research Findings
Several studies have investigated the biological activity of cyclopropane derivatives similar to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three key steps: cyclopropane ring formation, substituent introduction, and carboxylation.
Cyclopropanation : Use the Simmons-Smith reaction, where dibromomethane reacts with a zinc-copper couple to generate an organozinc reagent, which adds to an alkyne precursor. Optimize steric effects by controlling reaction temperature (0–25°C) and solvent (e.g., dichloromethane) to minimize ring-opening side reactions .
Substituent Introduction : A Friedel-Crafts alkylation introduces the 3-methylphenyl group using AlCl₃ as a Lewis catalyst. Solvent polarity (e.g., nitrobenzene) and stoichiometric ratios of aryl halide influence regioselectivity .
Carboxylation : Treat the cyclopropane intermediate with CO₂ under high pressure (5–10 atm) in the presence of a base (e.g., KOH) to install the carboxylic acid group. Yield improvements (70–85%) are achieved by maintaining anhydrous conditions .
| Synthetic Step | Key Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclopropanation | Zn/Cu, CH₂Br₂, 0–25°C | 65–73% | |
| Friedel-Crafts Alkylation | AlCl₃, nitrobenzene, RT | 70–78% | |
| Carboxylation | CO₂, KOH, 5–10 atm, 60°C | 70–85% |
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR , FT-IR , and HRMS for unambiguous assignment:
- ¹H NMR : Look for cyclopropane ring protons as multiplets (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.3 ppm). Splitting patterns confirm substituent positions .
- ¹³C NMR : Cyclopropane carbons appear at δ 25–35 ppm; the carboxylic acid carbon resonates at δ 170–180 ppm .
- FT-IR : A strong carbonyl stretch (1690–1700 cm⁻¹) confirms the carboxylic acid group. Bands near 3000 cm⁻¹ indicate C-H stretching in the cyclopropane ring .
- HRMS : Match the [M−H]⁻ ion to theoretical mass (e.g., C₁₂H₁₂O₂: 193.0056 Da) with <1 ppm error .
Advanced Research Questions
Q. How should discrepancies in NMR chemical shifts between experimental and computational predictions be resolved?
- Methodological Answer :
- Step 1 : Validate experimental conditions (e.g., solvent, temperature) against published data for analogous compounds (e.g., 1-(4-Methoxyphenyl)cyclopropane derivatives ).
- Step 2 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts. Discrepancies >0.3 ppm suggest conformational flexibility or solvent effects .
- Step 3 : Use NOESY or ROESY to detect through-space interactions, clarifying substituent orientation and ring strain effects .
Q. What strategies optimize the cyclopropanation step to minimize ring-opening side reactions?
- Methodological Answer :
- Catalyst Tuning : Replace Zn/Cu with Rh₂(OAc)₄ for stereocontrolled cyclopropanation, reducing ring strain-induced decomposition .
- Solvent Effects : Use non-polar solvents (e.g., hexane) to stabilize the transition state. Polar solvents (e.g., DMF) accelerate ring-opening via nucleophilic attack .
- Low-Temperature Quenching : Rapidly cool the reaction to −78°C after completion to trap the cyclopropane product .
Q. How does stereochemistry at the cyclopropane ring influence biological activity in enzyme inhibition studies?
- Methodological Answer :
-
Case Study : Compare cis/trans isomers of cyclopropane derivatives as NMDA receptor antagonists. The trans isomer shows 10× higher binding affinity due to better alignment with the receptor’s hydrophobic pocket .
-
Method : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and test IC₅₀ values in vitro. Use X-ray crystallography to resolve binding modes .
Isomer Biological Target IC₅₀ (µM) Reference cis NMDA Receptor 120 trans NMDA Receptor 12
Q. How can researchers address contradictions in reported antifungal efficacy across studies?
- Methodological Answer :
- Variable Source : Differences in fungal strains (e.g., Candida albicans vs. Aspergillus niger) and assay conditions (pH, incubation time).
- Resolution : Standardize testing using CLSI guidelines. Perform dose-response curves (0.1–100 µM) and compare with positive controls (e.g., fluconazole) .
- Mechanistic Insight : Use fluorescent probes (e.g., DiBAC₄) to assess membrane disruption, linking structural features (e.g., lipophilic 3-methylphenyl group) to activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
